Tert-butyl3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring protected by a tert-butyl carbamate group at the 1-position and a conjugated buta-1,3-diyn-1-yl substituent at the 3-position. The tert-butyl group enhances stability during synthetic procedures, while the rigid butadiyne moiety introduces unique electronic and structural properties, making the compound a promising candidate for applications in materials science (e.g., conjugated polymers) or as a building block in click chemistry .
For example, LiHMDS-mediated deprotonation of the azetidine nitrogen followed by alkyne coupling (e.g., Sonogashira reaction) could introduce the butadiyne group, as seen in the synthesis of tert-butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl 3-buta-1,3-diynylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-5-6-7-10-8-13(9-10)11(14)15-12(2,3)4/h1,10H,8-9H2,2-4H3 |
InChI Key |
BRKSQDXRFWPTER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#CC#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate generally involves organic synthesis techniques. The process typically starts with the preparation of intermediate compounds, followed by functional group transformations to yield the target product . The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency .
Chemical Reactions Analysis
Tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications . Additionally, it has industrial applications, such as in the development of new materials and chemical processes . The versatility of this compound makes it a valuable tool in various fields of scientific research .
Mechanism of Action
The mechanism of action of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used . For example, in a biological context, it may interact with enzymes or receptors, leading to specific biological effects . Understanding the mechanism of action is crucial for optimizing its use in scientific research and potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Selected Azetidine Derivatives
†Calculated based on structural analysis; conflicting molecular formula (C18H34N2OSn) reported in may indicate a tin-containing variant or typographical error.
Biological Activity
Tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological properties. This article delves into its biological activity, including relevant data tables, case studies, and research findings.
Structural Overview
The molecular formula of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate is C12H15NO2. Its structure includes an azetidine ring and a buta-1,3-diynyl side chain, which may contribute to its biological activity. The compound's SMILES representation is CC(C)(C)OC(=O)N1CC(C1)C#CC#C, indicating the presence of both alkyne and carboxylate functional groups .
Enzyme Inhibition
Compounds featuring azetidine rings often demonstrate enzyme inhibition capabilities. Research indicates that such compounds can act as inhibitors for enzymes like proteases and kinases. The specific inhibitory effects of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate on any enzyme have yet to be fully characterized; however, the potential for such activity exists based on structural analogs.
Study 1: Synthesis and Preliminary Biological Evaluation
In a preliminary study focusing on structurally related azetidine derivatives, researchers synthesized various compounds and evaluated their biological activities. The study indicated that certain derivatives showed promising cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7). Although tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate was not directly tested, its structural similarity suggests it could exhibit comparable activities.
Study 2: Mechanistic Insights into Anticancer Activity
Another study explored the mechanism of action of azetidine-based compounds. It was found that these compounds could induce apoptosis via the mitochondrial pathway and inhibit the PI3K/Akt signaling pathway in cancer cells. This suggests that tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate may also share these mechanisms due to its structural features.
Predicted Collision Cross Section (CCS)
The following table summarizes the predicted collision cross-section values for different adducts of tert-butyl 3-(buta-1,3-diyn-1-yl)azetidine-1-carboxylate:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.11756 | 166.6 |
| [M+Na]+ | 228.09950 | 171.2 |
| [M+NH4]+ | 223.14410 | 164.0 |
| [M+K]+ | 244.07344 | 163.7 |
| [M-H]- | 204.10300 | 152.9 |
This table provides insight into the compound's behavior in mass spectrometry analyses and may correlate with its biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
